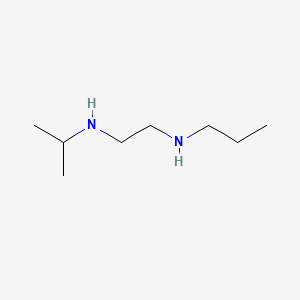

N-Propyl-N'-isopropylethylenediamine

Beschreibung

Eigenschaften

CAS-Nummer |

90532-97-1 |

|---|---|

Molekularformel |

C8H20N2 |

Molekulargewicht |

144.26 g/mol |

IUPAC-Name |

N'-propan-2-yl-N-propylethane-1,2-diamine |

InChI |

InChI=1S/C8H20N2/c1-4-5-9-6-7-10-8(2)3/h8-10H,4-7H2,1-3H3 |

InChI-Schlüssel |

SFMFETJWUJVYSS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNCCNC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Propyl-N'-Isopropylethylendiamin beinhaltet typischerweise die Reaktion von Ethylendiamin mit Propyl- und Isopropylhalogeniden. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema kann wie folgt dargestellt werden:

[ \text{Ethylendiamin} + \text{Propylhalogenid} + \text{Isopropylhalogenid} \rightarrow \text{N-Propyl-N'-Isopropylethylendiamin} ]

Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die bei der Reaktion entstehenden Halogenwasserstoff-Nebenprodukte zu neutralisieren. Die Reaktionstemperatur wird zwischen 50 und 70 °C gehalten, um die Ausbeute zu optimieren.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von N-Propyl-N'-Isopropylethylendiamin kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Prozesses weiter verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: N-Propyl-N'-Isopropylethylendiamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aminoxide zu bilden.

Reduktion: Sie kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Propyl- oder Isopropylgruppen durch andere funktionelle Gruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Alkoxide oder Thiolate können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Aminoxiden.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung von substituierten Ethylendiaminen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Role as a Base in Organic Reactions

N-Propyl-N'-isopropylethylenediamine is primarily utilized as a sterically hindered base in organic reactions. Its bulky structure allows it to act as a non-nucleophilic base, making it suitable for facilitating reactions without interfering with nucleophiles. This property is particularly advantageous in amide coupling reactions where it serves to deprotonate carboxylic acids, enabling the formation of amides without competing with the nucleophilic amine .

1.2 Alkylation Reactions

The compound has been investigated for its efficacy in alkylation reactions, where it can selectively promote the conversion of secondary amines to tertiary amines. This application is significant as it minimizes side reactions that typically occur during alkylation processes, such as the formation of quaternary ammonium salts .

Catalysis

2.1 Transition Metal-Catalyzed Reactions

This compound is also employed as a base in various transition metal-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions. Its ability to stabilize metal catalysts while preventing unwanted side reactions enhances the efficiency and selectivity of these processes .

2.2 Carbon Capture Technologies

Recent studies have highlighted the potential of this compound in carbon capture applications. It has been used in the development of amine-grafted silica materials that effectively adsorb CO. The interaction between the compound and CO leads to the formation of ammonium carbamate, which is a key product in carbon capture processes . The use of this compound in these systems demonstrates its versatility beyond traditional organic chemistry applications.

Case Studies

3.1 Amide Coupling Reaction Example

In a study focusing on amide coupling, this compound was used to couple an activated carboxylic acid with a nucleophilic amine. The reaction conditions were optimized to enhance yield while minimizing by-products. The results indicated that using this compound significantly improved the reaction efficiency compared to other bases .

3.2 Carbon Capture Performance Assessment

A comprehensive assessment was conducted on the performance of this compound-grafted silica materials for CO capture. The study utilized 17-O NMR spectroscopy to analyze the adsorption products formed during CO exposure. The findings revealed that the compound facilitated effective CO binding through ammonium carbamate formation, underscoring its potential for environmental applications .

Summary Table of Applications

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a non-nucleophilic base in amide coupling and alkylation reactions |

| Catalysis | Used in transition metal-catalyzed cross-coupling reactions like Heck and Sonogashira |

| Carbon Capture | Forms ammonium carbamate in amine-grafted silica materials for effective CO adsorption |

Wirkmechanismus

Der Wirkungsmechanismus von N-Propyl-N'-Isopropylethylendiamin hängt größtenteils von seiner Fähigkeit ab, mit Metallionen und anderen Molekülen zu interagieren. Die Verbindung kann als Chelatbildner wirken und an Metallionen über ihre Stickstoffatome binden. Diese Wechselwirkung kann die Reaktivität und Stabilität der gebildeten Metallkomplexe beeinflussen.

Molekularziele und -pfade:

Chelatbildung: Die Stickstoffatome von N-Propyl-N'-Isopropylethylendiamin können mit Metallionen koordinieren und stabile Chelate bilden.

Pfade: Der Chelatbildungsprozess kann verschiedene biochemische Pfade beeinflussen, darunter die Enzymaktivität und den Transport von Metallionen.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- CO₂ Capture : Studies on isopropyl-functionalized ethylenediamines highlight their role in next-generation MOFs for industrial carbon capture .

- Drug Design : Ethylenediamine derivatives with mixed substituents (e.g., propyl/isopropyl) are under exploration for tunable pharmacokinetics in antibiotics and antivirals .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Propyl-N'-isopropylethylenediamine, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via nucleophilic substitution or reductive amination. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity in alkylation reactions .

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

- Catalysts : Palladium or nickel catalysts improve yields in reductive amination, while bases like K₂CO₃ aid deprotonation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or distillation under reduced pressure (for volatile byproducts) is recommended.

Optimization Tip : Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time.

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent patterns (e.g., isopropyl vs. propyl groups). For example, δ ~1.0–1.5 ppm (isopropyl CH₃) and δ ~2.5–3.5 ppm (ethylene -CH₂-) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~173.2).

- Elemental Analysis : Validate C, H, N content (±0.3% deviation).

- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .

Advanced: How does the ligand structure of this compound influence its coordination behavior with transition metals?

Answer:

The steric and electronic properties of the substituents (propyl vs. isopropyl) dictate metal-ligand interactions:

- Steric effects : Isopropyl groups hinder coordination to bulkier metals (e.g., Zn²⁺), favoring smaller ions (e.g., Li⁺) .

- Electronic effects : The ethylenediamine backbone acts as a strong σ-donor, stabilizing low-oxidation-state metals.

Experimental Design : Compare stability constants (log K) via potentiometric titrations in varying solvents. For example, log K for Zn²⁺ complexes may decrease by ~0.5 units compared to unsubstituted ethylenediamine .

Advanced: How can contradictions in reported stability constants or reactivity data for this compound be resolved?

Answer:

Discrepancies often arise from:

- Solvent polarity : Dielectric constants affect metal-ligand dissociation. Standardize solvents (e.g., H₂O vs. DMSO) .

- Counterion effects : Use inert salts (e.g., NaClO₄) to minimize ion pairing.

- Structural analogs : Compare data with related ligands (e.g., N,N’-diisopropylethylenediamine) to identify steric/electronic trends .

Resolution Strategy : Replicate experiments under identical conditions and validate via DFT calculations (e.g., Gibbs free energy of complexation).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential amine vapors .

- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite.

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Advanced: What mechanistic insights can be gained from studying this compound in supramolecular assemblies?

Answer:

The compound’s bifunctional amine groups enable:

- Self-assembly : pH-dependent formation of macrocycles or polymers (e.g., at pH 8–10).

- Co-crystallization : Co-complexes with metals (e.g., [Li·TMEDA] in ) reveal cooperative binding modes .

Methodology : Use SAXS or cryo-EM to analyze assembly kinetics, and DFT to model non-covalent interactions (e.g., H-bonding vs. van der Waals).

Basic: How can the purity of this compound be quantified, and what impurities are commonly observed?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Common impurities include unreacted alkyl halides or mono-alkylated byproducts.

- Titration : Non-aqueous titration with HClO₄ in glacial acetic acid quantifies free amine groups.

- Common impurities : Residual solvents (e.g., THF) or oxidation products (e.g., nitroxides) .

Advanced: What strategies optimize the use of this compound in asymmetric catalysis?

Answer:

- Chiral induction : Pair with chiral auxiliaries (e.g., BINOL) to enhance enantioselectivity in aldol or Michael additions.

- Solvent tuning : Use low-polarity solvents (e.g., toluene) to stabilize transition-state geometries.

- Kinetic profiling : Monitor enantiomeric excess (ee) via chiral HPLC and correlate with steric parameters (e.g., A-value of substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.